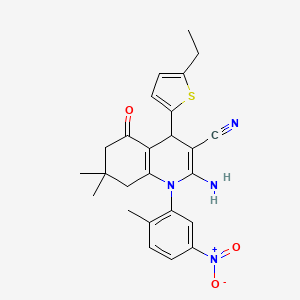

2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Descripción

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile belongs to the hexahydroquinoline-carbonitrile family, characterized by a fused bicyclic core with diverse substituents. Its structural complexity arises from the thiophene and nitrophenyl groups, which influence electronic properties, solubility, and intermolecular interactions.

Propiedades

Número CAS |

441783-42-2 |

|---|---|

Fórmula molecular |

C25H26N4O3S |

Peso molecular |

462.6 g/mol |

Nombre IUPAC |

2-amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H26N4O3S/c1-5-16-8-9-21(33-16)22-17(13-26)24(27)28(18-10-15(29(31)32)7-6-14(18)2)19-11-25(3,4)12-20(30)23(19)22/h6-10,22H,5,11-12,27H2,1-4H3 |

Clave InChI |

FVMAHFUYQSDMEJ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=C(C=CC(=C4)[N+](=O)[O-])C)N)C#N |

Origen del producto |

United States |

Métodos De Preparación

La síntesis de 2-Amino-4-(5-etiltio-fen-2-il)-7,7-dimetil-1-(2-metil-5-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo suele implicar reacciones orgánicas de varios pasos. Una ruta sintética común incluye los siguientes pasos:

Formación del núcleo de quinolina: Esto se puede lograr a través de una reacción de Povarov, que implica la condensación de un derivado de anilina con un aldehído y un alqueno.

Ciclización: El paso final a menudo implica ciclización para formar el sistema de anillo hexahidroquinolina.

Los métodos de producción industrial pueden implicar la optimización de estos pasos para mejorar el rendimiento y la escalabilidad, utilizando a menudo catalizadores y condiciones de reacción controladas para garantizar una alta pureza y eficiencia.

Análisis De Reacciones Químicas

2-Amino-4-(5-etiltio-fen-2-il)-7,7-dimetil-1-(2-metil-5-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo se somete a diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de N-óxidos de quinolina.

Reducción: Las reacciones de reducción, que a menudo utilizan gas hidrógeno y un catalizador de paladio, pueden convertir los grupos nitro en grupos amino.

Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en los anillos aromáticos, utilizando reactivos como haluros de alquilo o cloruros de acilo.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen catalizadores ácidos o básicos, disolventes como diclorometano o etanol, y temperaturas controladas para garantizar transformaciones selectivas y eficientes.

Aplicaciones Científicas De Investigación

Este compuesto tiene varias aplicaciones de investigación científica:

Química medicinal: Sirve como un posible compuesto principal para el desarrollo de nuevos medicamentos, particularmente debido a su núcleo de quinolina, que es conocido por sus propiedades antimicrobianas, anticancerígenas y antiinflamatorias.

Farmacología: La investigación sobre su farmacocinética y farmacodinamia puede proporcionar información sobre sus posibles usos terapéuticos y mecanismos de acción.

Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de 2-Amino-4-(5-etiltio-fen-2-il)-7,7-dimetil-1-(2-metil-5-nitrofenil)-5-oxo-1,4,5,6,7,8-hexahidroquinolina-3-carbonitrilo implica su interacción con varios objetivos moleculares. Por ejemplo, su actividad antimicrobiana puede deberse a la inhibición de enzimas bacterianas o la interrupción de la integridad de la membrana celular. En las células cancerosas, puede inducir la apoptosis al interactuar con vías de señalización y proteínas específicas involucradas en la proliferación y supervivencia celular.

Comparación Con Compuestos Similares

Structural Variations in Thiophene Substituents

The thiophene ring at position 4 of the hexahydroquinoline core is a critical functional group. Variations in its substitution pattern significantly alter molecular properties:

- The 2-position substitution directs the thiophene’s orientation, influencing π-π stacking.

: 2,5-Dimethyl-3-thienyl group

- Methyl groups at the 2- and 5-positions increase steric bulk, possibly reducing reactivity.

- The 3-position attachment may alter hydrogen-bonding interactions compared to the target’s 2-position.

Key Insight : The target’s 5-ethyl group balances lipophilicity and steric effects, whereas methyl-substituted analogs prioritize rigidity.

Aryl Group Modifications at Position 1

The aryl group at position 1 varies in electronic and steric properties:

- Target Compound: 2-Methyl-5-nitrophenyl The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilic character and hydrogen-bond acceptor capacity .

- : 4-(Dimethylamino)phenyl – The dimethylamino (–NMe₂) group is electron-donating, increasing solubility in polar solvents. – Likely to engage in stronger hydrogen-bond donor interactions compared to nitro groups.

Key Insight : The nitro group in the target compound enhances polarity and may improve interactions in charged environments, contrasting with electron-donating groups in analogs.

Crystallographic and Hydrogen-Bonding Patterns

Crystallinity and molecular packing are influenced by substituents:

: A trifluoromethyl (–CF₃) substituent on the aryl group

– The –CF₃ group induces strong dipole interactions, leading to dense crystal packing.

– Compared to the target’s nitro group, –CF₃ offers higher thermal stability but similar hydrophobicity.- : Ethanol monosolvate structure – Solvate formation with ethanol suggests the parent compound’s ability to form hydrogen bonds with small alcohols, a property likely shared with the target due to the nitro group’s H-bond acceptor capacity.

Key Insight : The nitro group in the target compound may promote specific hydrogen-bonding networks, analogous to –CF₃ in but with distinct electronic profiles.

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic environments compared to chloro or methyl analogs .

- Synthetic Considerations : The ethyl group on the thiophene may require tailored synthetic routes, such as Suzuki coupling, compared to methyl-substituted analogs synthesized via simpler alkylation .

Actividad Biológica

The compound 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic molecule with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound has the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 417.57 g/mol

- SMILES Notation : CCc1ccc(C2C(C#N)=C(N)N(C3CC(C)(C)CC(C2=3)=O)c2ccc(C)cc2)s1

- InChI Key : XRAQNFQCUBZLLA-QFIPXVFZSA-N

| Property | Value |

|---|---|

| LogP | 4.8975 |

| LogD | 4.8975 |

| Polar Surface Area | 53.395 Ų |

| Hydrogen Bond Acceptors | 3 |

| Hydrogen Bond Donors | 2 |

Pharmacological Effects

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary tests suggest that the compound may possess antibacterial properties. It has shown effectiveness against various bacterial strains in vitro, indicating potential for development as an antimicrobial agent.

- Antitumor Activity : Research indicates that derivatives of this compound can inhibit tumor cell proliferation in several cancer cell lines. The mechanisms may involve apoptosis induction and cell cycle arrest.

- Neurological Effects : Some studies have explored the impact of this compound on neurotransmitter systems, particularly its potential as a modulator of glutamate receptors, which could have implications for treating neurological disorders.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and quinoline rings have been shown to significantly affect potency and selectivity for various biological targets.

Key Findings from SAR Studies:

- Substituents on the thiophene ring enhance lipophilicity and cellular uptake.

- The presence of the nitrophenyl group is associated with increased cytotoxicity against cancer cells.

- Variations in the carbonitrile group influence binding affinity to target enzymes.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antibacterial activity.

Study 2: Cancer Cell Proliferation Inhibition

A study involving human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). The study highlighted its potential as a lead compound for further development in oncology.

Study 3: Neuropharmacology

Research investigating the effects on glutamate receptor modulation revealed that the compound could enhance synaptic plasticity in hippocampal slices, indicating potential applications in cognitive enhancement therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.